N-(3-ethynylphenyl)-3-methoxybenzamide
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Overview
Description
N-(3-ethynylphenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a phenyl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The resulting ethynylphenyl compound is then subjected to an amidation reaction with 3-methoxybenzoic acid or its derivatives. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethynylphenyl)-3-methoxybenzamide can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: The compound can be reduced at the ethynyl group to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(3-ethynylphenyl)-3-methoxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties.
Mechanism of Action
The mechanism by which N-(3-ethynylphenyl)-3-methoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity. The methoxybenzamide moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Known for its use in cancer treatment as a tyrosine kinase inhibitor.
N-(3-ethynylphenyl)acetamide: A simpler analog with similar structural features but different reactivity and applications.
Uniqueness: N-(3-ethynylphenyl)-3-methoxybenzamide is unique due to the presence of both the ethynyl and methoxybenzamide groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(3-ethynylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h1,4-11H,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQHNZXYQPRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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